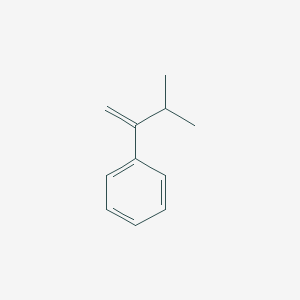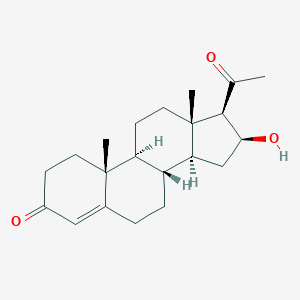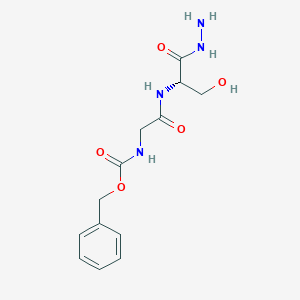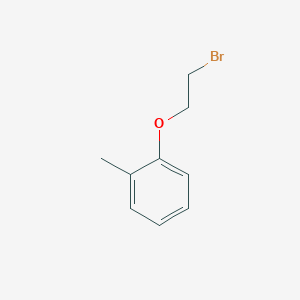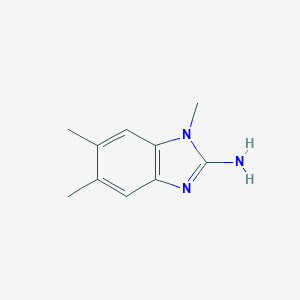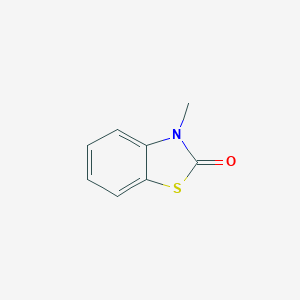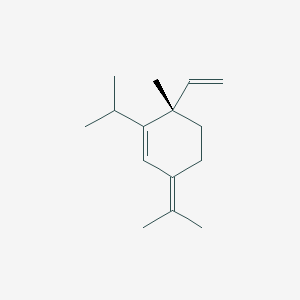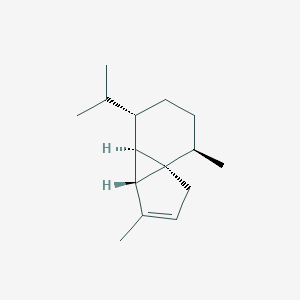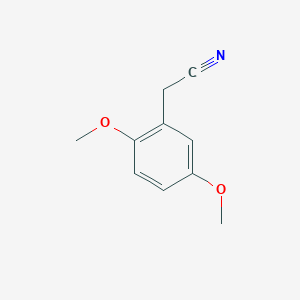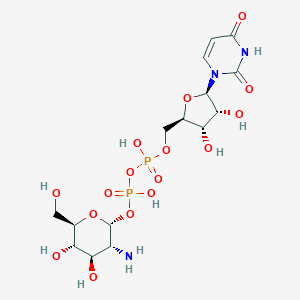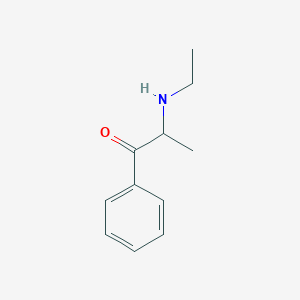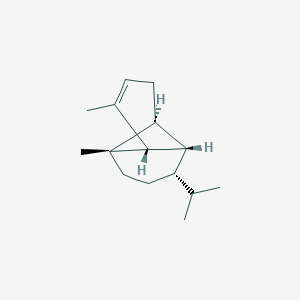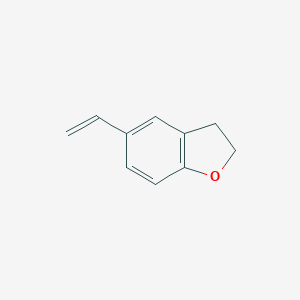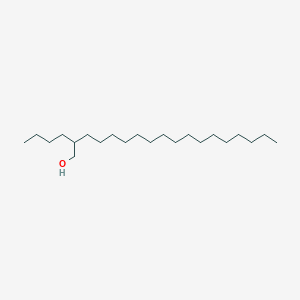
2-Butyloctadecan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyloctadecan-1-ol, also known as 2-Butyl-1-octadecanol or 2-Butyl-1-octadecan-1-ol, is a fatty alcohol with a molecular formula of C18H38O. It is a colorless, odorless, and slightly viscous liquid at room temperature. It is a naturally occurring compound found in many animal and plant sources and is used in a variety of applications. It is a key component of many surfactants, emulsifiers, and lubricants. It is also used as a stabilizer in the manufacture of plastics, as a wetting agent, and as a solvent in the production of cosmetics and pharmaceuticals.
科学的研究の応用
Thermodynamic Properties and Mixing Behavior
Research by Tamura et al. (2000) explored the mixing behavior of aqueous butan-1-ol, analyzing thermodynamic properties like excess chemical potential, partial molar enthalpy, entropy, and volume, among others. They found that butan-1-ol molecules enhance the hydrogen bond network of water, suggesting potential applications in understanding solvent interactions and designing solvent systems with desired properties (Tamura et al., 2000).
Atmospheric Degradation of Unsaturated Alcohols
A study on the atmospheric degradation pathways of unsaturated alcohols, including 2-butene-1-ol, by Noda et al. (2000) identified various gas-phase products resulting from reactions with nitrate radicals. This research highlights the environmental impact and atmospheric behavior of such compounds, which is crucial for understanding their lifetimes and effects on air quality (Noda et al., 2000).
Liquid-Liquid Phase Equilibrium
Paduszyński et al. (2011) investigated the liquid-liquid phase equilibrium of binary systems including ionic liquids and alcohols such as butan-1-ol. This work is essential for designing and optimizing separation processes, such as those used in chemical manufacturing and environmental remediation (Paduszyński et al., 2011).
Antagonistic Effects on Alcohol Inhibition
Wilkemeyer et al. (2002) identified compounds that can antagonize the inhibition effects of alcohols on L1-mediated cell adhesion, providing insights into potential therapeutic approaches for alcohol-related developmental disorders (Wilkemeyer et al., 2002).
Spectroscopic Analysis and Hydrogen Bonding Dynamics
Research into the hydrogen bonding dynamics of butanols by Czarnecki et al. (2000) used two-dimensional near-infrared correlation spectroscopy, offering valuable information for understanding solvent interactions and designing materials with specific optical properties (Czarnecki et al., 2000).
特性
IUPAC Name |
2-butyloctadecan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20-22(21-23)19-6-4-2/h22-23H,3-21H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPVLYDBPDYDAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CCCC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-1-octadecanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

